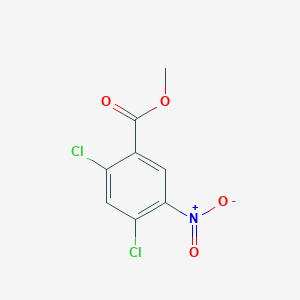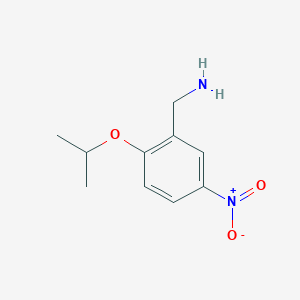![molecular formula C12H13ClN2O2 B1462710 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride CAS No. 444721-88-4](/img/structure/B1462710.png)
1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride
Übersicht
Beschreibung
The compound “1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride” is a type of pyridoindole . Pyridoindoles are used in the study of neurodegenerative diseases and have been found to have potent activities against fibroblast growth factor receptors (FGFRs) .
Synthesis Analysis
The synthesis of pyridoindoles involves a sequential coupling reaction initiated by C–H activation and aza-Michael addition . This results in the formation of one C–C bond and one C–N bond .Molecular Structure Analysis
The molecular formula of the compound is C11H12N2 . It has an average mass of 172.226 Da and a mono-isotopic mass of 172.100052 Da .Chemical Reactions Analysis
The chemical reactions involving pyridoindoles are initiated by C–H activation and aza-Michael addition . This leads to the formation of one C–C bond and one C–N bond .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 351.6±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 59.6±3.0 kJ/mol and a flash point of 166.5±25.1 °C .Wissenschaftliche Forschungsanwendungen
Anticancer Research
This compound has shown promise in anticancer research, particularly as a mitotic kinesin inhibitor . It has been evaluated for its antiproliferative activity in vitro against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 cells . Its ability to inhibit mitotic kinesins, which are essential for cell division, makes it a potential candidate for developing novel anti-cancer agents.
Neurodegenerative Disease Studies
The compound’s role as a mitotic kinesin inhibitor also extends to the study of neurodegenerative diseases . By affecting the cellular mechanisms involved in neuron function and maintenance, researchers hope to gain insights into the treatment of diseases like Alzheimer’s and Parkinson’s.
Anti-HIV Research
Indole derivatives, including structures similar to 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride, have been explored for their potential as anti-HIV agents . Molecular docking studies of these compounds provide valuable information on how they might interfere with HIV replication processes.
Wirkmechanismus
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c15-12(16)8-3-1-2-7-9-6-13-5-4-10(9)14-11(7)8;/h1-3,13-14H,4-6H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZSMNDMSZRVEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=CC=C3C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
444721-88-4 | |
| Record name | 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462627.png)

![3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1462631.png)


![N-[(2,6-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1462639.png)

amine](/img/structure/B1462641.png)



amine](/img/structure/B1462648.png)

